molecular formula C22H26N2O5S B2589186 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide CAS No. 1235180-37-6

3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide

Cat. No.: B2589186
CAS No.: 1235180-37-6
M. Wt: 430.52
InChI Key: KUAXSLXHMJPZMI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide is a recognized and potent inhibitor of PARP10 (Poly(ADP-ribose) polymerase 10), a mono-ADP-ribosyltransferase. Unlike the well-characterized PARP1 and PARP2 enzymes involved in DNA repair, PARP10 functions in distinct cellular processes, including signal transduction, DNA replication, and the response to oxidative stress . The primary research value of this compound lies in its ability to selectively inhibit PARP10's catalytic activity, thereby serving as a critical chemical probe to dissect the enzyme's biological roles. By potently blocking PARP10, researchers can investigate its function in cell proliferation and its potential as a synthetic lethal target in certain cancer contexts, particularly those with underlying replication stress . Studies utilizing this inhibitor have been instrumental in elucidating how PARP10 negatively regulates the NF-κB pathway, suggesting its involvement in inflammatory and immune signaling. Its application is therefore pivotal in oncology and cell signaling research, providing a tool to validate PARP10 as a novel therapeutic target and to explore the broader family of PARP enzymes beyond the classical DNA damage-responsive members.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-30(28,29)20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAXSLXHMJPZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate. The final step involves the coupling of this intermediate with a piperidine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group results in a sulfide.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide exhibit anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can target specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The incorporation of a piperidine moiety suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which could lead to the development of new antibiotics.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzenesulfonamide derivatives. The results indicated that compounds with structural similarities to 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential for further development as anticancer agents.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that administration of this compound led to a reduction in neuroinflammatory markers and improved cognitive function in models of induced neurodegeneration. These findings support the hypothesis that the compound may offer protective effects against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other proteins, modulating their function.

Comparison with Similar Compounds

Piperidine- and Piperazine-Containing Propanamides

  • Compound 6 (3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide): Structural Differences: Replaces the 4-hydroxypiperidine with a 2-oxopiperidine and substitutes the benzenesulfonyl group with a trifluoromethylphenyl. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
  • N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f): Structural Differences: Uses a piperidine-linked ethoxy spacer instead of the 2-oxoethyl group. The phenylpropanamide lacks a benzenesulfonyl substituent. Functional Impact: The ethoxy linker may reduce conformational rigidity, affecting target binding. Antiproliferative activity noted (61.9% yield) but unlinked to sulfonyl groups .

Sulfonamide and Sulfonyl Derivatives

  • Compound 306 (2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide): Structural Differences: Incorporates a methylsulfonylbenzenesulfonyl group and a trifluoromethylphenyl. Molecular weight (450.1 g/mol) is higher than the target compound’s estimated ~500 g/mol .
  • BAY 57-1293 (AIC316) :

    • Structural Differences : Contains a sulfamoyl-thiazole core instead of benzenesulfonyl-propanamide.
    • Functional Impact : Demonstrated anti-herpes viral activity via helicase-primase inhibition, suggesting sulfonamide/sulfonyl groups are critical for antiviral targeting. The target compound’s piperidine hydroxyl may offer superior CNS penetration .

Propanamides with Heterocyclic Substitutions

  • GW-6471: Structural Differences: Features a trifluoromethylphenyl and oxazolyl-ethoxy group. Functional Impact: The oxazole ring and trifluoromethyl group enhance metabolic stability but may introduce steric hindrance.
  • Compound 29 ((Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide):

    • Structural Differences : Includes a thiadiazocin-thiazole system and dimethoxyphenyl group.
    • Functional Impact : The extended heterocyclic system likely targets kinase or epigenetic enzymes, differing from the target compound’s piperidine-driven pharmacology .

Comparative Data Table

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound Benzenesulfonyl, 4-hydroxypiperidin-1-yl-oxoethyl ~500 (estimated) High hydrogen-bonding potential
Compound 6 2-Oxopiperidine, trifluoromethylphenyl 342.3 Lipophilic, moderate yield (24%)
Compound 306 Dual sulfonyl, trifluoromethylphenyl 450.1 Electron-withdrawing, high receptor affinity
GW-6471 Trifluoromethylphenyl, oxazolyl-ethoxy 619.67 High metabolic stability
BAY 57-1293 Sulfamoyl-thiazole, pyridinylphenyl 413.4 Anti-herpes activity

Key Findings and Insights

  • Synthetic Challenges : The target compound’s 4-hydroxypiperidine and benzenesulfonyl groups may require multi-step synthesis, akin to sulfonyl fluoride coupling methods (e.g., HATU-mediated reactions in DMF ).
  • Biological Relevance: Piperidine hydroxyl groups (as in the target compound) improve solubility and CNS permeability compared to non-hydroxylated analogs (e.g., Compound 6) .
  • Pharmacological Potential: Sulfonyl-propanamides (e.g., Compound 306, BAY 57-1293) show promise in antiviral and anticancer contexts, suggesting the target compound could be optimized for similar applications .

Biological Activity

3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide can be represented as follows:

  • IUPAC Name : 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide
  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Some studies suggest that the compound possesses antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Research has indicated that 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide exhibits significant anticancer properties.

  • Case Study : A study reported that the compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

  • Research Findings : In vitro studies revealed that it possesses activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

The presence of the hydroxypiperidine moiety suggests potential neuroprotective effects.

  • Study Insights : Experimental models have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially through its antioxidant properties .

Data Summary and Analysis

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-75.0
AnticancerHCT-1167.5
AntimicrobialMRSA10.0
NeuroprotectiveNeuronal CellsN/A

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